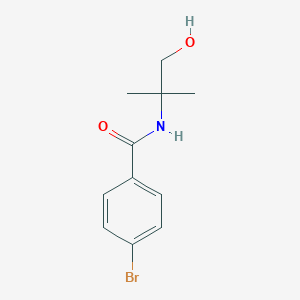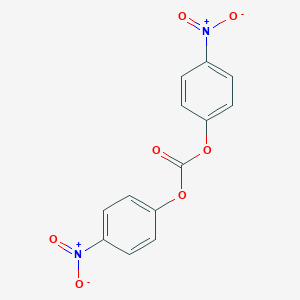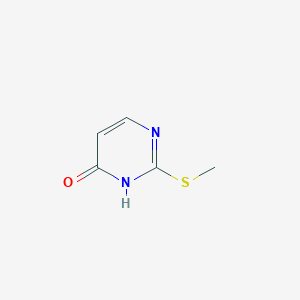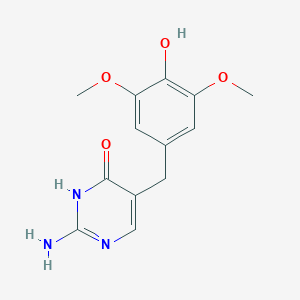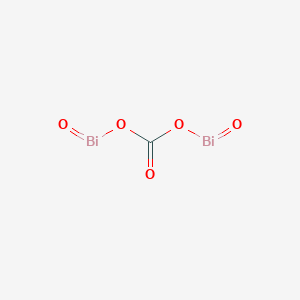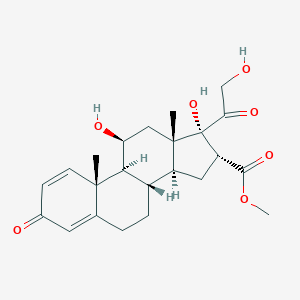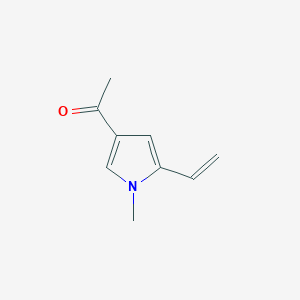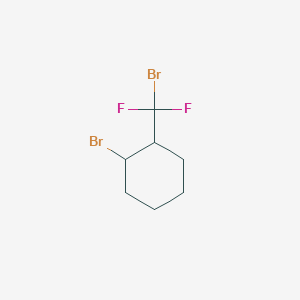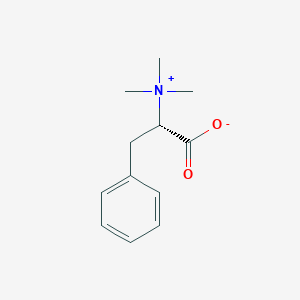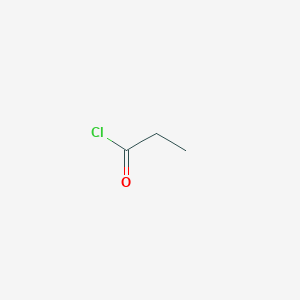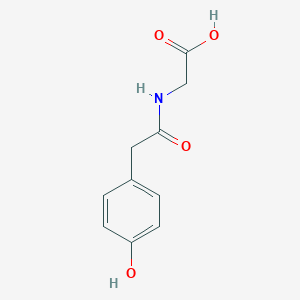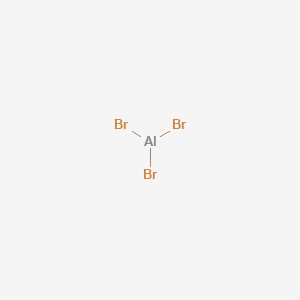![molecular formula C12H10N4O4 B048243 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione CAS No. 115705-62-9](/img/structure/B48243.png)
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first isolated from the Australian plant Duboisia myoporoides, and has since been synthesized using various methods. In
Wirkmechanismus
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. This results in the recruitment of immune cells to the tumor microenvironment, leading to tumor cell death and inhibition of tumor growth. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to induce apoptosis in tumor cells.
Biochemische Und Physiologische Effekte
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to have several biochemical and physiological effects. It induces the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment of immune cells to the tumor microenvironment. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione also induces the production of nitric oxide, which plays a role in tumor cell death. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the STING pathway and its effects on the immune system. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been extensively studied in animal models, providing a wealth of data on its anti-cancer properties. However, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has a short half-life in the body, which can limit its effectiveness as an anti-cancer agent.
Zukünftige Richtungen
There are several future directions for research on 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione. One area of interest is the development of more potent and selective STING agonists. Another area of interest is the combination of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione with other anti-cancer therapies, such as checkpoint inhibitors and CAR-T cell therapy. In addition, further studies are needed to understand the mechanism of action of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione and its effects on the immune system. Finally, clinical trials are needed to determine the safety and efficacy of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione in human patients with cancer.
Synthesemethoden
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione can be synthesized using several methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic anhydride in the presence of sulfuric acid, or the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic acid in the presence of acetic anhydride and sulfuric acid. The compound can also be synthesized using a one-pot reaction involving the condensation of 2-amino-4,6-dimethylpyrimidine with phthalic anhydride and acetic anhydride in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models, including melanoma, lung cancer, and colon cancer. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies. In addition to its anti-cancer properties, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been studied for its potential as an anti-inflammatory and anti-viral agent.
Eigenschaften
CAS-Nummer |
115705-62-9 |
|---|---|
Produktname |
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione |
Molekularformel |
C12H10N4O4 |
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
5,10-dihydroxy-2,7-dimethyl-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C12H10N4O4/c1-3-13-7-5(11(19)15-3)10(18)8-6(9(7)17)12(20)16-4(2)14-8/h17-18H,1-2H3,(H,13,15,19)(H,14,16,20) |
InChI-Schlüssel |
PWWFWQJNFVLRFK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)C)O)C(=O)N1 |
Kanonische SMILES |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O |
Synonyme |
Pyrimido[4,5-g]quinazoline-4,9-dione, 1,6-dihydro-5,10-dihydroxy-2,7-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
